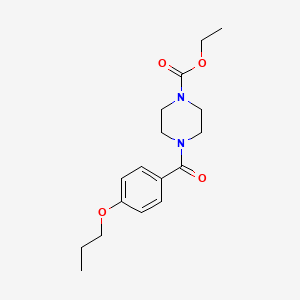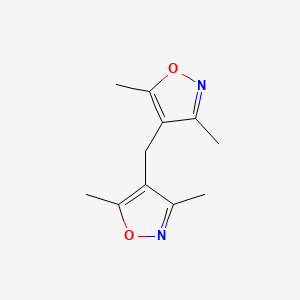
ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazinecarboxylate derivatives and is synthesized through a multi-step process involving various chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate involves the inhibition of various enzymes and receptors such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and histamine H1 receptor. By inhibiting these enzymes and receptors, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate exerts its therapeutic effects.
Biochemical and Physiological Effects:
ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has been found to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and vasodilatory effects. ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has also been shown to reduce the levels of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate for lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research and development of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate. One of the potential applications of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate is in the treatment of inflammatory bowel disease (IBD) due to its anti-inflammatory properties. Another potential application of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate is in the treatment of erectile dysfunction (ED) due to its PDE-5 inhibitory activity. Additionally, further research is needed to explore the potential of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate in combination therapy with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate involves the reaction between 4-propoxybenzoic acid and piperazine in the presence of a coupling reagent such as ethyl chloroformate. The resulting intermediate compound is then treated with ethyl chloroformate and triethylamine to obtain the final product, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders such as Alzheimer's disease, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has been found to have a neuroprotective effect by reducing oxidative stress and inflammation. In cardiovascular diseases, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has been shown to have a vasodilatory effect and improve blood flow.
Propiedades
IUPAC Name |
ethyl 4-(4-propoxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-13-23-15-7-5-14(6-8-15)16(20)18-9-11-19(12-10-18)17(21)22-4-2/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGAHGIKRAUOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5311196.png)

![4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B5311220.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311221.png)
![1-{2-[7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5311225.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311232.png)
![1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime](/img/structure/B5311240.png)
![methyl 5-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5311242.png)
![6-hydroxy-2-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5311249.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5311259.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5311271.png)
![2-{[4-(1H-benzimidazol-2-yl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5311283.png)